molecular formula C15H11BrClN5O2 B2880483 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-50-9

2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2880483
CAS No.: 1396792-50-9
M. Wt: 408.64
InChI Key: AHHWFJAFQUGPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(3-chloro-4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole ring, a privileged scaffold in medicinal chemistry. The tetrazole group is a well-known bioisostere for carboxylic acids, often used to improve metabolic stability and alter the physicochemical properties of lead compounds in drug discovery projects . This particular molecule incorporates a 4-bromophenyl group attached to the tetrazole nitrogen and a 3-chloro-4-methoxyaniline moiety in the carboxamide portion, suggesting potential for diverse receptor interactions. Compounds with tetrazole and carboxamide functionalities are of significant interest in pharmaceutical research for developing receptor antagonists and enzyme inhibitors . For instance, tetrazole-based compounds have been investigated as potent antagonists for targets like the Free Fatty Acid Receptor 2 (FFA2) . The specific substitution pattern on the phenyl rings of this reagent makes it a valuable chemical building block for constructing compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN5O2/c1-24-13-7-4-10(8-12(13)17)18-15(23)14-19-21-22(20-14)11-5-2-9(16)3-6-11/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWFJAFQUGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Carboxamide Derivatives

2-(4-Bromophenyl)-N-(5-Chloro-2-Methylphenyl)-2H-Tetrazole-5-Carboxamide (CAS 1396677-12-5)
  • Structural Differences : The aniline substituent here is 5-chloro-2-methylphenyl instead of 3-chloro-4-methoxyphenyl.
  • No direct activity data are reported, but the bromophenyl-tetrazole core suggests shared synthetic routes or stability profiles .
5-Amino-N-(4-Bromo-3-Methylphenyl)-1-(4-Chlorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide
  • Core Variation : This compound replaces the tetrazole with a triazole ring.
  • Functional Impact : Triazoles generally exhibit different electronic properties and metabolic stability compared to tetrazoles. The 4-chlorobenzyl group introduces additional steric bulk, which could influence target selectivity .

Heterocyclic Compounds with Similar Substituents

N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide
  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
  • Comparison: The 4-methoxybenzyl group in this pyridazinone derivative mirrors the 4-methoxyphenyl group in the target compound, suggesting that methoxy positioning is critical for receptor activation. The tetrazole core may offer improved metabolic stability over pyridazinones .
3-(4-Bromothiophen-2-yl)-N-[4-(Diethylamino)Phenyl]-5-Methylisoxazole-4-Carboxamide (39l)
  • Structural Contrast : Features an isoxazole core with a bromothiophene substituent.
  • Relevance: The bromothiophene group provides a planar, electron-deficient aromatic system, which may enhance π-π stacking interactions compared to the bromophenyl group in the target compound.

Functional Group Analysis and Implications

Halogen Substituents

  • Bromine : Present in both the target compound and analogs (e.g., ), bromine enhances lipophilicity and may improve membrane permeability.
  • Chlorine : The 3-chloro substituent in the target compound’s aniline group introduces steric hindrance and electron-withdrawing effects, which could modulate binding pocket interactions compared to compounds with chlorine in other positions (e.g., 5-chloro in ).

Methoxy Groups

  • This contrasts with pyridazinone derivatives where 3-methoxy positioning reduces FPR2 specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.